1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom on the para position of one phenyl ring and a methoxy group on the meta position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 3-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties, such as electronegativity and reactivity
Properties
CAS No. |
921929-35-3 |
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Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H15FO2/c1-11(13-4-3-5-15(10-13)19-2)16(18)12-6-8-14(17)9-7-12/h3-11H,1-2H3 |
InChI Key |
RKODBDHWEGURJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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